molecular formula C18H11ClN4O3S B2912204 4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 850930-66-4

4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No. B2912204
CAS RN: 850930-66-4
M. Wt: 398.82
InChI Key: QWXSLCIFJHSAMT-UHFFFAOYSA-N
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Description

The compound “4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide” is a complex organic molecule that contains several functional groups and rings . It includes a benzamide group, a nitro group, a chloro group, a thiophene ring, and an imidazo[1,2-a]pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The presence of the nitro group and the amide group could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of polar groups like the nitro group and the amide group could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide involves the inhibition of several key enzymes and pathways involved in cancer growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound also inhibits the activity of several protein kinases, including AKT and ERK, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-cancer activity in vitro and in vivo. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound also inhibits cancer cell migration and invasion, which are important processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that this compound can exhibit toxicity in normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide. One potential direction is to investigate the use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapies. Additionally, further research is needed to determine the optimal dosage and administration of this compound for clinical use. Finally, additional studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as inflammation and infectious diseases.

Synthesis Methods

The synthesis of 4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide involves several steps. The first step is the synthesis of 2-thiophen-2-ylimidazo[1,2-a]pyridine, which is achieved by the reaction of 2-aminopyridine and thiophene-2-carboxaldehyde in the presence of a catalyst. The second step involves the reaction of 2-thiophen-2-ylimidazo[1,2-a]pyridine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base to obtain the final product.

Scientific Research Applications

4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide has been extensively researched for its potential use in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also shown promising results in the treatment of inflammation and infectious diseases.

properties

IUPAC Name

4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O3S/c19-12-7-6-11(10-13(12)23(25)26)18(24)21-17-16(14-4-3-9-27-14)20-15-5-1-2-8-22(15)17/h1-10H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXSLCIFJHSAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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